molecular formula C10H10O2S B8517342 2-(1-Benzothien-3-yloxy)ethanol CAS No. 313656-72-3

2-(1-Benzothien-3-yloxy)ethanol

Cat. No.: B8517342
CAS No.: 313656-72-3
M. Wt: 194.25 g/mol
InChI Key: GLTVCRMMHFVUCK-UHFFFAOYSA-N
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Description

2-(1-Benzothien-3-yloxy)ethanol is an organic compound characterized by a benzothiophene ring linked via an ether oxygen to an ethanol moiety. Its molecular formula is inferred as C₁₀H₁₀O₂S (benzothiophene: C₇H₆S + OCH₂CH₂OH), with an estimated molecular weight of 210.26 g/mol. While direct experimental data for this compound are absent in the provided evidence, its structural analogs offer insights into its properties and applications.

Properties

CAS No.

313656-72-3

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

2-(1-benzothiophen-3-yloxy)ethanol

InChI

InChI=1S/C10H10O2S/c11-5-6-12-9-7-13-10-4-2-1-3-8(9)10/h1-4,7,11H,5-6H2

InChI Key

GLTVCRMMHFVUCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Benzimidazole-Quinoline Ether Derivative (C₂₀H₁₉N₃O₃)

  • Molecular Weight : 349.38 g/mol .
  • Structure: Combines benzimidazole, quinoline, and ether-ethanol groups.
  • Key Features: Exhibits hydrogen bonding between hydroxyl and imidazole units, forming 12-membered rings and crystal chains . Crystallizes in a monoclinic system (space group P2₁/c), with distinct lattice parameters (a = 11.9478 Å, b = 13.1338 Å) .
  • Comparison: Larger molecular size and nitrogen-rich structure may enhance biological activity compared to 2-(1-benzothien-3-yloxy)ethanol.

Benzothiophene Amino Ethanol Hydrochloride (C₁₃H₁₈ClNO₂S)

  • Molecular Weight : 287.81 g/mol .
  • Structure: Contains a benzothiophene group linked to ethanol via an amine, with a hydrochloride salt.
  • Key Features: Hydrochloride salt likely improves aqueous solubility.
  • Comparison : The amine linkage and charged state contrast with the neutral ether linkage in the target compound, affecting bioavailability and reactivity.

Benzodioxole Ethanol (C₉H₁₀O₃)

  • Molecular Weight : 166.18 g/mol .
  • Structure: Features a 1,3-benzodioxole ring attached to ethanol.
  • Key Features: Synonyms include homopiperonyl alcohol, highlighting applications in fragrance and organic synthesis . Benzodioxole’s electron-rich oxygen atoms may increase polarity compared to benzothiophene’s sulfur-containing ring.
  • Comparison : The absence of sulfur in benzodioxole could reduce aromatic stability but enhance metabolic degradation pathways.

Phenoxy Ether with Branched Alkyl Chain (C₁₆H₂₄O₃)

  • CAS No.: 9036-19-5 .
  • Structure: A phenoxy ether with a bulky 1,1,3,3-tetramethylbutyl substituent.
  • Key Features :
    • High lipophilicity due to the branched alkyl chain, suggesting utility in surfactant or polymer applications.

Benzothiazole Derivative (C₁₅H₁₅NOS)

  • Structure: Combines benzothiazole and dimethylphenyl groups with ethanol .
  • Key Features :
    • Synthesized via reactions involving mercaptobenzothiazole and aldehydes, indicating versatile synthetic routes .
    • Explored for antimicrobial and anticancer activities.
  • Comparison : The benzothiazole ring’s nitrogen and sulfur atoms may confer distinct electronic properties compared to benzothiophene.

Key Findings and Implications

  • Electronic Effects : Benzothiophene’s sulfur atom may enhance electron delocalization compared to benzodioxole’s oxygen atoms, affecting reactivity and binding interactions.
  • Solubility : Hydroxyl and ether groups in all compounds promote moderate polarity, but hydrochloride salts (e.g., ) or bulky substituents (e.g., ) can drastically alter solubility.

Notes

  • Experimental validation (e.g., crystallography, solubility assays) is recommended to confirm inferred properties.

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